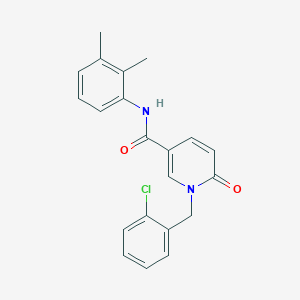

![molecular formula C7H8Cl2O B2607989 1,1-二氯螺[3.3]庚烷-2-酮 CAS No. 87611-63-0](/img/structure/B2607989.png)

1,1-二氯螺[3.3]庚烷-2-酮

描述

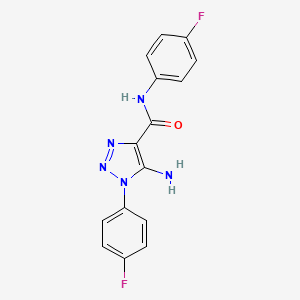

1,1-Dichlorospiro[3.3]heptan-2-one is a chemical compound with the molecular formula C7H8Cl2O . It has a molecular weight of 179.05 .

Synthesis Analysis

A practical divergent synthetic approach is reported for the library of regio- and stereoisomers of glutamic acid analogs built on the spiro[3.3]heptane scaffold . Formation of the spirocyclic scaffold was achieved starting from a common precursor - an O-silylated 2-(hydroxymethyl)cyclobutanone derivative .Molecular Structure Analysis

The InChI code for 1,1-Dichlorospiro[3.3]heptan-2-one is 1S/C7H8Cl2O/c8-7(9)5(10)4-6(7)2-1-3-6/h1-4H2 .Chemical Reactions Analysis

The construction of the second cyclobutane ring of the spirocyclic system was achieved through either subsequent dichloroketene addition or Meinwald oxirane rearrangement as the key synthetic steps, depending on the substitution patterns in the target compounds (1,6- or 1,5-, respectively) .科学研究应用

氨基酸的合成

1,1-二氯螺[3.3]庚烷-2-酮用于合成新型氨基酸,例如6-氨基-2-氮杂螺[3.3]庚烷-6-羧酸。由于其受限的结构,这些氨基酸在化学、生物化学和药物设计中很有价值,为各种应用提供了独特的特性(Radchenko, Grygorenko & Komarov, 2010).

药物发现的构建模块

该化合物在环丁烷二胺的开发中发挥作用,环丁烷二胺被认为是药物发现中很有前途的构建模块。包括6-氨基-3-氮杂螺[3.3]庚烷在内的这些化合物被合成,因为它们在开发新药方面具有潜力(Radchenko et al., 2010).

新型角螺环氮杂环丁烷

1,1-二氯螺[3.3]庚烷-2-酮参与合成新型角螺环氮杂环丁烷。这些化合物在药物发现中很重要,因为它们既可以作为文库组分合成,也可以在制备规模上合成(Guerot et al., 2011).

过渡金属中心的配位

在配位化学中,1,1-二氯螺[3.3]庚烷-2-酮的衍生物,如2,6-二硫螺[3.3]庚烷,被用作配位过渡金属中心的分子刚性棒。这些化合物表现出非平面结构,可用于创建复杂的分子几何形状(Petrukhina et al., 2005).

取代的1,5-二氧螺[2.4]庚烷的合成

该化合物用于合成取代的1,5-二氧螺[2.4]庚烷。这些结构存在于许多具有生物活性的天然化合物中,并作为合成有机化学中的多功能中间体(Alonso, Meléndez & Yus, 2002).

药物化学中的亲脂性降低

在药物化学中,1,1-二氯螺[3.3]庚烷-2-酮衍生物,如氮杂螺[3.3]庚烷,被研究其降低药物分子亲脂性的能力,这对于提高药物溶解性和药代动力学至关重要(Degorce, Bodnarchuk & Scott, 2019).

安全和危害

属性

IUPAC Name |

3,3-dichlorospiro[3.3]heptan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2O/c8-7(9)5(10)4-6(7)2-1-3-6/h1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHEGZTCKKDJSHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CC(=O)C2(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(4-{4-[3-(Trifluoromethyl)phenyl]piperazine-1-carbonyl}cyclohexyl)methyl]amino}-1,2-dihydroquinazoline-2-thione](/img/structure/B2607907.png)

![2-[4-({2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)phenoxy]acetamide](/img/structure/B2607909.png)

![7-hydroxy-3-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B2607917.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2607924.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2607926.png)

![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-2-carboxylic acid](/img/structure/B2607929.png)